

# Characterization of Phenyl Vinyl Sulfide: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: Phenyl vinyl sulfide

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For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **phenyl vinyl sulfide** and its oxidized derivatives, phenyl vinyl sulfoxide and phenyl vinyl sulfone. The presented data, summarized in clear tabular format, offers a benchmark for the identification and purity assessment of these compounds.

## Comparative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) in parts per million (ppm) for **phenyl vinyl sulfide** and its oxidized analogs. The data were recorded in deuterated chloroform ( $\text{CDCl}_3$ ), a common solvent for NMR analysis.

Table 1:  $^1\text{H}$  NMR Data Comparison ( $\text{CDCl}_3$ )

| Compound               | Vinyl Protons ( $\delta$ , ppm, Multiplicity, J in Hz)                         | Aromatic Protons ( $\delta$ , ppm, Multiplicity) |
|------------------------|--|--|
| Phenyl Vinyl Sulfide   | 5.36 (d, 1H, J = 9.8), 5.35 (d, 1H, J = 16.9), 6.55 (dd, 1H, J = 9.8, 16.9)[1] | 7.22–7.40 (m, 5H)[1]                             |
| Phenyl Vinyl Sulfoxide | 5.87 (d, 1H, J = 9.6), 6.19 (d, 1H, J = 16.5), 6.60 (dd, 1H, J = 9.6, 16.5)    | 7.48-7.52 (m, 3H), 7.61-7.64 (m, 2H)             |
| Phenyl Vinyl Sulfone   | 6.09 (d, 1H, J = 9.9), 6.42 (d, 1H, J = 16.7), 6.78 (dd, 1H, J = 9.9, 16.7)    | 7.52-7.68 (m, 3H), 7.91-7.93 (m, 2H)             |

Table 2:  $^{13}\text{C}$  NMR Data Comparison ( $\text{CDCl}_3$ )

| Compound               | Vinyl Carbons ( $\delta$ , ppm) | Aromatic Carbons ( $\delta$ , ppm) |
|------------------------|---------------------------------|------------------------------------|
| Phenyl Vinyl Sulfide   | 115.4, 131.8[1]                 | 127.1, 129.1, 130.4, 134.2[1]      |
| Phenyl Vinyl Sulfoxide | 124.9, 141.2                    | 124.5, 129.3, 131.3, 143.7         |
| Phenyl Vinyl Sulfone   | 127.8, 138.1                    | 127.5, 129.5, 133.5, 139.8         |

## Experimental Protocol for NMR Data Acquisition

The following is a general protocol for obtaining high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the characterization of compounds such as **phenyl vinyl sulfide**.

### 1. Sample Preparation:

- For  $^1\text{H}$  NMR: Dissolve 5-25 mg of the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- For  $^{13}\text{C}$  NMR: A higher concentration is recommended; dissolve 50-100 mg of the sample in approximately 0.6 mL of  $\text{CDCl}_3$ .

- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent poor spectral resolution.
- Transfer the solution to a 5 mm NMR tube.

## 2. NMR Spectrometer Setup and Data Acquisition:

- The data presented were acquired on 400 MHz and 100 MHz spectrometers for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, respectively.[\[1\]](#)
- Insert the sample into the spectrometer and lock onto the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp resonance signals.
- For  $^1\text{H}$  NMR: Acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR: A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A proton-decoupled pulse program is standard to simplify the spectrum to single lines for each unique carbon.
- Process the raw data by applying a Fourier transform, phasing, and baseline correction.
- Calibrate the chemical shift axis using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ) or an internal standard such as tetramethylsilane (TMS).

## Phenyl Vinyl Sulfide Structure and NMR Assignments

The following diagram illustrates the chemical structure of **phenyl vinyl sulfide** with atom numbering corresponding to the NMR assignments discussed.

Caption: Structure of **Phenyl Vinyl Sulfide** with atom numbering.

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## References

- 1. benchchem.com [benchchem.com]
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